An In-Depth Technical Guide to the Physicochemical Properties of Benzene, 1-methyl-3-(1-methylpropyl)-
An In-Depth Technical Guide to the Physicochemical Properties of Benzene, 1-methyl-3-(1-methylpropyl)-
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Benzene, 1-methyl-3-(1-methylpropyl)-, an aromatic hydrocarbon of interest to researchers in organic synthesis, materials science, and drug development. This document delves into the compound's structural and physical characteristics, predicted spectral data, and detailed experimental protocols for its analysis. Furthermore, it explores its synthesis, reactivity, and safety considerations, offering a holistic resource for scientists and professionals.
Introduction
Benzene, 1-methyl-3-(1-methylpropyl)-, also known as 3-sec-butyltoluene, is a disubstituted aromatic compound. Its molecular structure, featuring both a methyl and a sec-butyl group on a benzene ring, imparts specific physicochemical properties that are critical for its potential applications. Understanding these properties is paramount for its effective use in research and development, particularly in contexts where molecular interactions, solubility, and reactivity are key parameters. This guide aims to provide a detailed and practical understanding of this compound for a scientific audience.
Chemical Identity and Structure
The foundational information for Benzene, 1-methyl-3-(1-methylpropyl)- is summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Benzene, 1-methyl-3-(1-methylpropyl)- | IUPAC |
| Common Name | 3-sec-Butyltoluene | - |
| CAS Number | 1772-10-7 | [1] |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| SMILES | CCC(C)c1cccc(C)c1 | - |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="CH3"]; "C8" [label="CH"]; "C9" [label="CH2"]; "C10" [label="CH3"]; "C11" [label="CH3"];"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";
"C1" -- "C7"; "C3" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C8" -- "C11";
// Benzene ring double bonds"C1" -- "C2" [style=bold]; "C3" -- "C4" [style=bold]; "C5" -- "C6" [style=bold]; }
Figure 1: 2D Chemical Structure of 3-sec-Butyltoluene.
Physicochemical Properties
The physical and chemical properties of a compound are crucial for its handling, application, and analysis. The following table summarizes the key physicochemical data for 3-sec-butyltoluene.
| Property | Value | Source(s) |
| Boiling Point | 193.5 °C at 760 mmHg | [1] |
| Melting Point | -44.72 °C (estimate) | [1] |
| Density | 0.86 g/cm³ | [1] |
| Refractive Index | 1.49 | [1] |
| Flash Point | 63 °C | [1] |
| Vapor Pressure | 0.647 mmHg at 25 °C | [1] |
| LogP (Predicted) | 4.55 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |
Spectroscopic Profile (Predicted)
Due to the limited availability of experimentally derived spectra for 3-sec-butyltoluene, this section provides predicted spectral data based on its chemical structure and established principles of spectroscopy for similar aromatic compounds.
¹H NMR Spectroscopy (Predicted)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. For 3-sec-butyltoluene, the following proton signals are predicted:
-
Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 7.0-7.3 ppm, corresponding to the four protons on the benzene ring. The meta-substitution pattern will lead to distinct coupling patterns.
-
Benzylic Methine Proton (-CH-): A multiplet is predicted around δ 2.6-2.8 ppm, coupled to the adjacent methyl and methylene protons of the sec-butyl group.
-
Methyl Protons of Toluene (-CH₃): A singlet is expected around δ 2.3 ppm for the methyl group directly attached to the benzene ring.
-
Methylene Protons of sec-Butyl (-CH₂-): A multiplet is anticipated around δ 1.5-1.7 ppm.
-
Methyl Protons of sec-Butyl (-CH₃): A doublet is expected around δ 1.2 ppm, coupled to the benzylic methine proton.
-
Terminal Methyl Protons of sec-Butyl (-CH₃): A triplet is predicted around δ 0.8 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 3-sec-butyltoluene, the following signals are predicted:
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm) due to the lack of symmetry in the meta-disubstituted ring.
-
Benzylic Methine Carbon (-CH-): A signal is predicted around δ 40-45 ppm.
-
Methyl Carbon of Toluene (-CH₃): A signal is expected around δ 21 ppm.
-
Methylene Carbon of sec-Butyl (-CH₂-): A signal is anticipated around δ 30-35 ppm.
-
Methyl Carbon of sec-Butyl (-CH₃): A signal is expected around δ 20-25 ppm.
-
Terminal Methyl Carbon of sec-Butyl (-CH₃): A signal is predicted around δ 12-15 ppm.
Infrared (IR) Spectroscopy (Predicted)
The infrared spectrum reveals the functional groups present in a molecule. For 3-sec-butyltoluene, the following characteristic absorption bands are predicted:
-
Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.[2]
-
Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region.[2]
-
C-H Bending (out-of-plane) for meta-disubstitution: Strong absorptions in the 690-710 cm⁻¹ and 750-810 cm⁻¹ regions are characteristic of meta-disubstituted benzenes.[3]
Mass Spectrometry (MS) (Predicted Fragmentation)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-sec-butyltoluene, the following fragmentation patterns are predicted under electron ionization (EI):
-
Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight of the compound.
-
Benzylic Cleavage: A prominent peak at m/z = 119, resulting from the loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group. Another significant peak is expected at m/z = 133 due to the loss of a methyl radical (•CH₃).
-
Tropylium Ion: A characteristic peak at m/z = 91, formed by rearrangement of the benzyl cation.[4]
Synthesis and Reactivity
Synthesis: Friedel-Crafts Alkylation
A common method for the synthesis of alkylbenzenes like 3-sec-butyltoluene is the Friedel-Crafts alkylation.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
Figure 2: General workflow for the synthesis of 3-sec-butyltoluene via Friedel-Crafts Alkylation.
Experimental Protocol: Synthesis of 3-sec-Butyltoluene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) to an excess of toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Alkylating Agent: Slowly add 2-chlorobutane dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over crushed ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing and Drying: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure 3-sec-butyltoluene.
Reactivity
The reactivity of 3-sec-butyltoluene is primarily governed by the aromatic ring and the benzylic position of the sec-butyl group.
-
Electrophilic Aromatic Substitution: The alkyl groups are activating and ortho-, para-directing. However, the meta-position of the existing substituents will influence the position of further substitution.
-
Oxidation: The benzylic C-H bond of the sec-butyl group is susceptible to oxidation.
-
Free Radical Halogenation: The benzylic position can undergo free-radical halogenation.
Experimental Protocols for Physicochemical Property Determination
The following are detailed protocols for the experimental determination of key physicochemical properties of 3-sec-butyltoluene.
Determination of Boiling Point (Micro-scale)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Procedure:
-
Place a small amount of 3-sec-butyltoluene into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gently and observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Principle: Density is the mass per unit volume of a substance.
Procedure:
-
Weigh a clean and dry pycnometer (or a small volumetric flask) accurately.
-
Fill the pycnometer with 3-sec-butyltoluene up to the calibration mark, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the two weighings.
-
The volume is the known volume of the pycnometer.
-
Calculate the density using the formula: Density = Mass / Volume.
Health and Safety Information
While specific toxicological data for 3-sec-butyltoluene is limited, it should be handled with the care appropriate for a flammable aromatic hydrocarbon.
-
GHS Hazard Statements (Predicted): Flammable liquid and vapor. May be harmful if swallowed or in contact with skin. Causes skin irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid breathing vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of Benzene, 1-methyl-3-(1-methylpropyl)-. By consolidating information on its chemical identity, physical constants, predicted spectral characteristics, synthesis, and reactivity, this document serves as a valuable resource for researchers and professionals. The inclusion of detailed experimental protocols for property determination further enhances its practical utility in a laboratory setting. As with any chemical compound, adherence to appropriate safety protocols is essential when handling 3-sec-butyltoluene.
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